

Application Note: HPLC Quantification of Codeine Monohydrate in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Codeine monohydrate

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This document provides a detailed application note and protocol for the quantitative determination of **codeine monohydrate** in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).

Introduction

Codeine, an opioid analgesic, is a widely used active pharmaceutical ingredient (API) for the relief of mild to moderate pain and as a cough suppressant.[1] Accurate and reliable quantification of codeine in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely accepted technique for this purpose, offering high specificity, sensitivity, and precision.[1][2] This application note details a validated HPLC method, including system suitability, sample preparation, and chromatographic conditions.

Experimental Protocol: HPLC Method

This protocol is based on established and validated methods for the analysis of codeine in pharmaceutical preparations.[3][4]

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
- Column: A C18 column (e.g., μ -Bondapak ODS or equivalent) is recommended. Typical dimensions are 4.6 mm x 150 mm with a 5 μ m particle size.^[5]
- Chemicals and Reagents:
 - **Codeine Monohydrate** Reference Standard (USP or equivalent)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium Phosphate Monobasic (KH₂PO₄)
 - Orthophosphoric Acid
 - Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of codeine.

Parameter	Recommended Condition
Mobile Phase	Acetonitrile and Phosphate Buffer (pH adjusted to 2.8 with phosphoric acid) in a ratio of 35:65 (v/v)[4]
Column	C18, 4.6 mm x 150 mm, 5 µm
Flow Rate	1.0 mL/min[4][6]
Injection Volume	10 - 20 µL[4][5][6]
Column Temp.	40 °C[6]
Detection	UV at 212 nm[4] or 280 nm[5]
Run Time	Approximately 10 minutes[5]

Preparation of Solutions

- Phosphate Buffer Preparation (pH 2.8): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a desired concentration (e.g., 20 mM). Adjust the pH to 2.8 using orthophosphoric acid.
- Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 35:65 (v/v) ratio.[4] Degas the mobile phase using sonication or vacuum filtration before use.
- Standard Stock Solution: Accurately weigh a suitable amount of **Codeine Monohydrate** Reference Standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.

Sample Preparation

- For Tablet Dosage Forms:

- Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[6]
- Accurately weigh a portion of the powder equivalent to a single dose of codeine.
- Transfer the powder to a volumetric flask.
- Add a suitable volume of diluent (e.g., mobile phase or methanol) and sonicate for approximately 20 minutes to dissolve the codeine.[6]
- Dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.[7]

Method Validation and Data Presentation

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters are summarized below.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

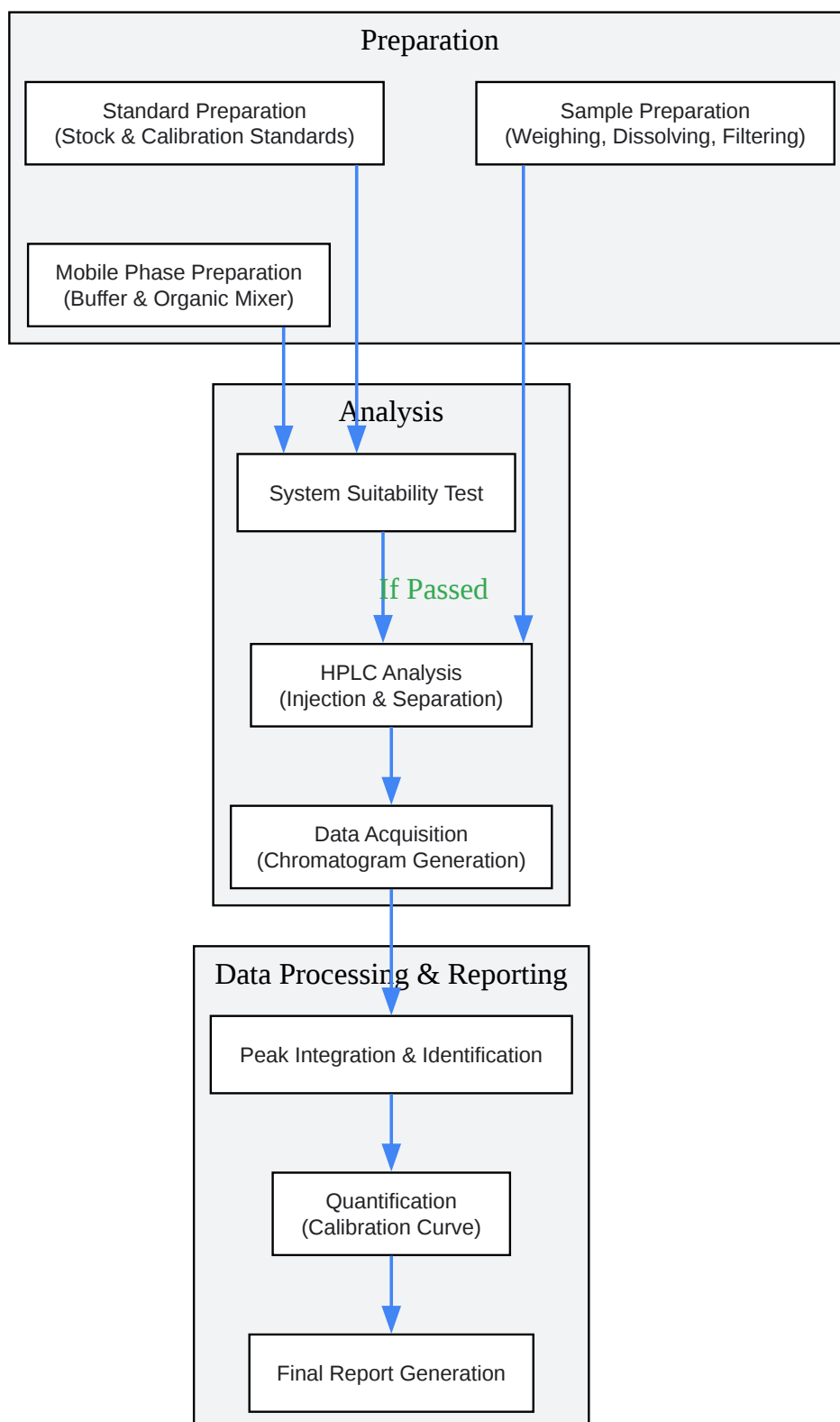
Quantitative Data Summary

The following table presents typical quantitative data obtained from the validation of similar HPLC methods for codeine.

Parameter	Typical Range/Value
Linearity Range	1 - 800 µg/mL[4]
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.078 µg/mL[8]
Limit of Quantification (LOQ)	0.239 µg/mL[8]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC quantification of **codeine monohydrate** in pharmaceutical tablets.



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